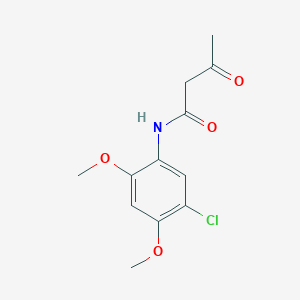
Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-
Overview
Description
Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-, also known as AG-1478, is a compound that has gained attention in scientific research due to its potential as a tyrosine kinase inhibitor. This molecule has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
Mechanism of Action
Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo- inhibits the activity of EGFR by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to tyrosine residues on the receptor, which is necessary for the activation of downstream signaling pathways. The inhibition of EGFR activity by Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo- has been shown to lead to the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects:
Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo- has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to inhibit the phosphorylation of EGFR, downstream signaling pathways, and the expression of genes involved in cell proliferation and survival. Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo- has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often dysregulated in cancer cells. Additionally, Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo- has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo- has several advantages as a research tool. It is a highly specific inhibitor of EGFR tyrosine kinase activity, which allows for the selective inhibition of this pathway without affecting other signaling pathways. Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo- has also been shown to have low toxicity in normal cells, which makes it a suitable candidate for in vivo studies. However, there are limitations to the use of Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo- in laboratory experiments. It has a short half-life in vivo, which limits its effectiveness as a therapeutic agent. Additionally, the inhibition of EGFR activity by Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo- can lead to the activation of compensatory signaling pathways, which can limit its effectiveness as a therapeutic agent.
Future Directions
There are several future directions for research involving Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-. One area of research is the development of more potent and selective EGFR inhibitors that have a longer half-life in vivo. Another area of research is the identification of biomarkers that can predict the response of cancer cells to EGFR inhibitors, which can help to identify patients who are likely to benefit from this therapy. Additionally, the combination of EGFR inhibitors with other targeted therapies or chemotherapy may improve the efficacy of this treatment approach. Finally, the development of new techniques for the delivery of EGFR inhibitors to tumors may improve the effectiveness of this therapy.
Synthesis Methods
Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo- is synthesized through a multi-step process that involves the reaction of 5-chloro-2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-butylamine to form the butanamide derivative. The final step involves the oxidation of the amine to the corresponding ketone using chromium trioxide. This synthesis method has been optimized to obtain high yields of Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo- with high purity.
Scientific Research Applications
Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo- has been extensively studied for its potential as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a crucial role in cell signaling and are often overactive in cancer cells. Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo- has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many types of cancer. This inhibition of EGFR activity has been shown to lead to the inhibition of cancer cell growth and proliferation.
properties
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-7(15)4-12(16)14-9-5-8(13)10(17-2)6-11(9)18-3/h5-6H,4H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWWHGPELOTTOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC(=C(C=C1OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066109 | |
| Record name | Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo- | |
CAS RN |
16715-80-3 | |
| Record name | N-(5-Chloro-2,4-dimethoxyphenyl)-3-oxobutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16715-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016715803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetoacet-2,4-dimethoxy-5-chloroanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50637 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-chloro-2',4'-dimethoxyacetoacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





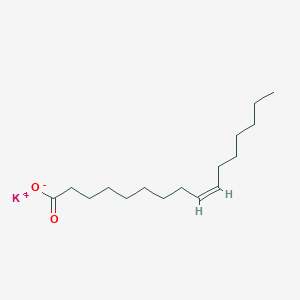

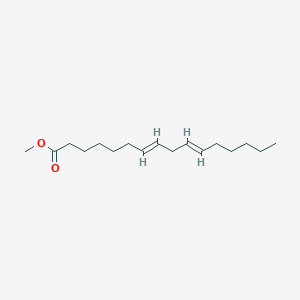
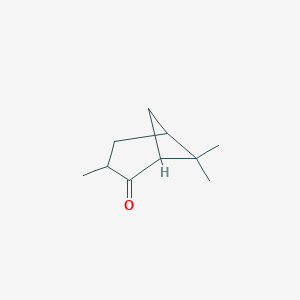




![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)
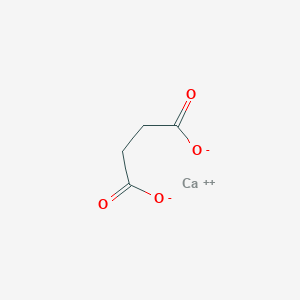
![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-](/img/structure/B94569.png)
